Iridin

Übersicht

Beschreibung

Iridin is an isoflavone, a type of flavonoidIt can also be found in Iris kemaonensis . This compound is known for its broad spectrum of biological activities, including antioxidant, antitumor, and antiproliferative effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iridin can be synthesized through various methods, including the extraction from natural sources like Iris species. The extraction process involves using solvents such as methanol and water in specific ratios (e.g., 30:70, v/v) and employing techniques like high-pressure liquid chromatography for identification and quantitation .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Iris species, followed by the extraction and purification of this compound using advanced chromatographic techniques. The concentration of this compound can vary significantly depending on the species and the eco-geographical zones where they are grown .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Iridin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Die Reduktion von this compound kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Substitutionsreaktionen, die this compound betreffen, können mit Halogenierungsmitteln wie Brom oder Chlor durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte oder reduzierte Derivate von this compound, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Antitumor Potential

Recent studies have highlighted iridin's significant antitumor effects, particularly in gastric cancer. A study conducted on AGS gastric cancer cells revealed that this compound treatment resulted in:

- G2/M Phase Cell Cycle Arrest : this compound decreased cell growth by promoting cell cycle arrest through the downregulation of Cdc25C, CDK1, and Cyclin B1 proteins.

- Induction of Apoptosis : The treatment led to increased expression of extrinsic apoptotic pathway proteins such as Fas and cleaved Caspase-8, while showing no significant changes in intrinsic pathway markers like Bax and Bcl-xL.

- Inhibition of PI3K/AKT Pathway : this compound was found to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

This suggests that this compound could serve as a promising candidate for drug development in gastric cancer treatment.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory responses through various mechanisms:

- Reduction of Inflammatory Mediators : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 in activated macrophages.

- Protective Effects in Animal Models : In vivo studies demonstrated that this compound administration reduced symptoms associated with inflammation-induced conditions, such as psoriasis-like lesions in mice .

These findings position this compound as a potential therapeutic agent for managing inflammatory diseases.

Neuroprotective Effects

The neuroprotective properties of this compound have garnered attention in recent years. Its ability to protect neuronal cells from oxidative stress and apoptosis is noteworthy:

- Antioxidant Activity : this compound exhibits potent antioxidant properties, which help mitigate oxidative damage to neuronal cells.

- Potential in Neurodegenerative Diseases : Given its protective effects against cell death and inflammation, this compound could be explored further for its applications in treating neurodegenerative disorders like Alzheimer's disease .

Summary Table of this compound Applications

Wirkmechanismus

Iridin exerts its effects through various molecular targets and pathways. In gastric cancer cells, this compound promotes G2/M phase cell cycle arrest by attenuating the expression of proteins such as Cdc25C, CDK1, and Cyclin B1. It also triggers apoptotic cell death by increasing the expression of extrinsic apoptotic pathway proteins like Fas, FasL, and cleaved Caspase-8. Additionally, this compound inhibits the PI3K/AKT signaling pathways by downregulating proteins like p-PI3K and p-AKT .

Vergleich Mit ähnlichen Verbindungen

Iridin ist unter den Isoflavonoiden einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Zielstrukturen. Ähnliche Verbindungen umfassen:

Irilon: Ein weiteres Isoflavonoid mit antioxidativen Eigenschaften.

Irisolidon: Bekannt für seine entzündungshemmenden Wirkungen.

Irigenin: Teilt strukturelle Ähnlichkeiten mit this compound und zeigt ähnliche biologische Aktivitäten.

This compound zeichnet sich durch seine starken Antikrebs-Eigenschaften und seine Fähigkeit aus, bestimmte Signalwege zu modulieren, was es zu einer wertvollen Verbindung für weitere Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

Iridin, a natural isoflavonoid predominantly found in Belamcanda chinensis , exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides an in-depth review of the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

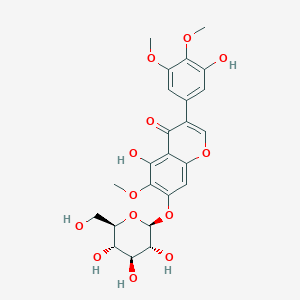

Chemical Structure and Properties

This compound is classified as a flavonoid and is known for its structural similarity to other bioactive compounds. Its chemical formula is , and it has been shown to possess significant antioxidant properties due to its ability to scavenge free radicals.

1. Anti-Inflammatory Effects

Recent studies have highlighted this compound's ability to mitigate inflammatory responses. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophage RAW264.7 cells, this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and MCP-1 at concentrations ranging from 12.5 to 50 μM. It also reduced reactive oxygen species (ROS) production and shifted macrophage polarization from the inflammatory M1 phenotype to the anti-inflammatory M2 phenotype .

2. Anticancer Activity

This compound has shown promising results in various cancer models. In gastric cancer cell lines (AGS cells), this compound induced G2/M phase cell cycle arrest by downregulating key proteins such as Cdc25C, CDK1, and Cyclin B1. Furthermore, it triggered extrinsic apoptotic pathways through increased expression of Fas and Caspase-8 while inhibiting the PI3K/AKT signaling pathway .

In Vitro Studies

Several in vitro studies have documented the effects of this compound on different cancer cell lines:

| Cell Line | Effect Observed | Mechanism |

|---|---|---|

| AGS (Gastric Cancer) | Induces G2/M phase arrest; promotes apoptosis | Modulation of Cyclin B1, Cdc25C; PI3K/AKT inhibition |

| RAW264.7 (Macrophages) | Reduces TNF-α, IL-1β; decreases ROS production | Inhibition of aerobic glycolysis |

In Vivo Studies

In vivo experiments have further supported the anti-inflammatory properties of this compound:

- Acute Lung Injury Model : Oral administration of this compound at doses ranging from 20 to 80 mg/kg significantly reduced LPS-induced lung injury and inflammatory cytokine production in mice .

Case Studies

A notable case study involved the administration of this compound in a model of acute lung injury resulting from LPS exposure. The study found that treatment with this compound not only reduced inflammation but also improved overall lung function by modulating the immune response .

Eigenschaften

IUPAC Name |

5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O13/c1-32-13-5-9(4-11(26)22(13)33-2)10-8-35-12-6-14(23(34-3)19(29)16(12)17(10)27)36-24-21(31)20(30)18(28)15(7-25)37-24/h4-6,8,15,18,20-21,24-26,28-31H,7H2,1-3H3/t15-,18-,20+,21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQCUTNLHUQZLR-OZJWLQQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197689 | |

| Record name | Iridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-74-7 | |

| Record name | Iridin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NTS007OHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.